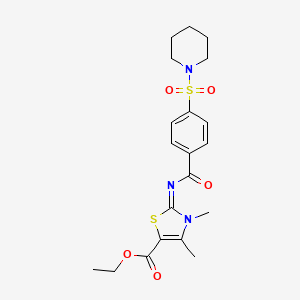

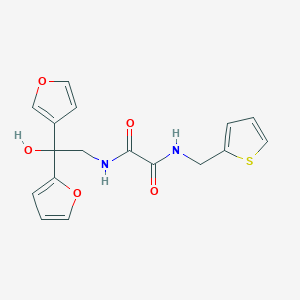

Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Thiazoles and piperidines undergo various chemical reactions due to their versatile structures. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

科学的研究の応用

Application in GPIIb/IIIa Integrin Antagonism

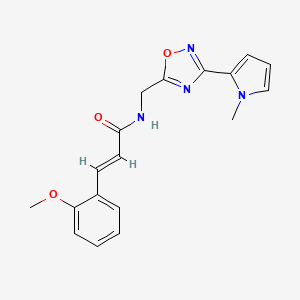

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40, a compound structurally related to Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate, has shown potential as a highly potent and orally active fibrinogen receptor antagonist. This compound is characterized by a trisubstituted beta-amino acid residue, which contributes to its activity against human platelet aggregation, making it a potential candidate for antithrombotic treatment, especially in the acute phase (Hayashi et al., 1998).

Role in Antimycobacterial Activity

Another derivative, designed and synthesized as imidazo[1,2-a]pyridine-3-carboxamides (IPAs), exhibits significant activity against drug-sensitive/resistant MTB strains. This suggests a potential application in treating tuberculosis, with specific compounds showing high activity and safety indices, indicating their potential as scaffolds for further antimycobacterial drug development (Lv et al., 2017).

Potential in Antituberculosis and Antimicrobial Agents

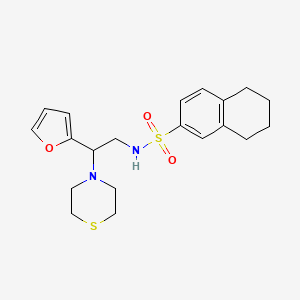

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, demonstrated in vitro activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. This indicates its potential as an antituberculosis agent. One specific compound within this series was found to be particularly promising due to its efficacy and lack of cytotoxicity at certain concentrations (Jeankumar et al., 2013).

Application in Antibacterial Studies

Derivatives of 1,3,4-Oxadiazole bearing compounds, including N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and evaluated for antibacterial activity against Gram-negative and Gram-positive bacteria. These compounds have shown moderate to significant antibacterial activity, which underscores their potential in developing new antibacterial agents (Khalid et al., 2016).

Anticancer Agent Development

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. This study revealed that certain compounds in this series act as strong anticancer agents, with low IC50 values, making them promising candidates for further investigation in cancer therapy (Rehman et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S2/c1-4-28-19(25)17-14(2)22(3)20(29-17)21-18(24)15-8-10-16(11-9-15)30(26,27)23-12-6-5-7-13-23/h8-11H,4-7,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRBMWPWNYECPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991979.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride](/img/structure/B2991984.png)

![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/no-structure.png)

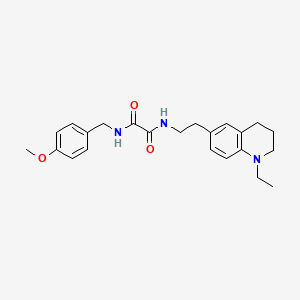

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)

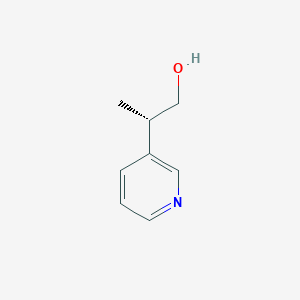

![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)

![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)

![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)